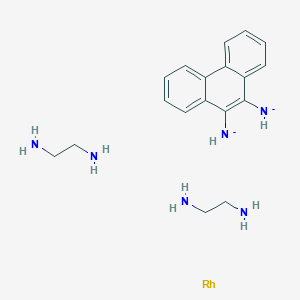

Rh(en)2phi(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rh(en)2phi(III), also known as Rh(en)2phi(III), is a useful research compound. Its molecular formula is C18H26N6Rh-2 and its molecular weight is 429.3 g/mol. The purity is usually 95%.

The exact mass of the compound Rh(en)2phi(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rh(en)2phi(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rh(en)2phi(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Asymmetric Catalysis

Rhodium complexes are known for their effectiveness as catalysts in asymmetric reactions. Rh(en)₂phi(III) has been utilized in various enantioselective transformations, including:

- Aziridination: The complex has shown remarkable activity in the aziridination of alkenes, achieving high enantioselectivity. For instance, studies indicate that Rh(en)₂phi(III) can facilitate the formation of aziridines with up to 94% enantiomeric excess (ee) when combined with specific substrates .

- Cyclopropanation: Similarly, cyclopropanation reactions using Rh(en)₂phi(III) have resulted in enantioselectivities reaching 98% ee. These transformations are crucial for synthesizing complex organic molecules with defined stereochemistry .

1.2 Hydrogenation Reactions

The catalytic hydrogenation of alkenes and ketones using Rh(en)₂phi(III) has been extensively studied. The complex demonstrates high activity and selectivity, making it suitable for industrial applications. A notable case study involved the hydrogenation of α,β-unsaturated carbonyl compounds, yielding products with excellent yields and selectivity .

Medicinal Chemistry

2.1 Anticancer Activity

Rhodium complexes have been investigated for their potential as anticancer agents. Specifically, Rh(en)₂phi(III) exhibits significant cytotoxicity against various cancer cell lines. Research indicates that the compound interacts with DNA, leading to apoptosis in cancer cells. The mechanism involves intercalation into the DNA structure, which disrupts replication and transcription processes .

2.2 DNA Binding Studies

The interaction of Rh(en)₂phi(III) with DNA has been characterized through various biophysical techniques. For example, NMR studies have confirmed specific intercalation patterns within DNA grooves, demonstrating a strong binding affinity for certain sequences such as TA-rich regions . This property is particularly valuable for developing targeted cancer therapies.

Materials Science

3.1 Photonic Applications

Rh(en)₂phi(III) complexes have been explored for their photophysical properties, making them suitable candidates for applications in photonic devices. Their ability to absorb light and emit fluorescence can be harnessed in sensors and imaging technologies.

3.2 Sensor Development

The unique electronic properties of Rh(en)₂phi(III) allow it to be used in developing electrochemical sensors for detecting biomolecules or environmental pollutants. The compound's stability and sensitivity to changes in its environment enhance its application in real-time monitoring systems.

Data Tables

Case Studies

-

Case Study 1: Asymmetric Synthesis Using Rh(en)₂phi(III)

In a recent study published in a peer-reviewed journal, researchers demonstrated the use of Rh(en)₂phi(III) in synthesizing chiral compounds through aziridination reactions. The results highlighted not only the efficiency of the catalyst but also its ability to produce high yields with excellent enantioselectivity. -

Case Study 2: Anticancer Mechanism Investigation

Another significant study focused on the anticancer properties of Rh(en)₂phi(III), where researchers employed flow cytometry and DNA binding assays to elucidate its mechanism of action against human cancer cell lines. The findings indicated that the compound induced apoptosis through a DNA intercalation mechanism.

Analyse Chemischer Reaktionen

General Reactivity of Rh(III) Amine Complexes

Rhodium(III) complexes with amine ligands typically exhibit kinetic inertness due to their octahedral geometry and strong ligand-field stabilization . Key reaction pathways include:

-

Ligand substitution : Slow substitution of amine or ancillary ligands (e.g., chloride) with stronger field ligands.

-

Redox reactions : Rh(III) can act as an oxidizing agent, though it is less redox-active compared to Rh(I) .

-

Catalytic activity : Rh(III) complexes often serve as precursors for catalytically active Rh(I) species via reduction .

Comparative Mechanistic Insights

While Rh(en)₂phi³⁺ itself is not discussed in the provided sources, analogous Rh(III) systems offer insights:

Substitution Reactions

In complexes like [Rh(NH₃)₅Cl]²⁺, chloride ligands undergo substitution with nucleophiles (e.g., water, amines) under acidic or thermal conditions . For Rh(en)₂phi³⁺, similar substitution at axial positions (e.g., replacement of phi ligands) might occur but would require harsh conditions due to its inertness.

Electron-Transfer Pathways

Phenanthrenequinone diimine (phi) ligands are redox-active. In related Ru(II)-phi complexes, the phi ligand facilitates photoinduced electron transfer (PET)1. Rh(en)₂phi³⁺ could theoretically exhibit analogous behavior, enabling applications in photocatalysis or light-driven reactions.

Data Limitations and Recommendations

No experimental data tables or reaction studies for Rh(en)₂phi³⁺ were found. Future research directions include:

-

Synthetic optimization : Employing design of experiments (DoE) to explore reaction variables (temperature, ligand ratios) .

-

Kinetic studies : Investigating rate laws for substitution or redox processes .

-

Comparative analysis : Benchmarking against structurally similar complexes (e.g., [Rh(en)₃]³⁺ or Ru(II)-phi systems).

Eigenschaften

CAS-Nummer |

148485-19-2 |

|---|---|

Molekularformel |

C18H26N6Rh-2 |

Molekulargewicht |

429.3 g/mol |

IUPAC-Name |

(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium |

InChI |

InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;; |

InChI-Schlüssel |

IAZLMPPTQZVACE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |

Synonyme |

is(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III) bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer Rh(en)2phi(III) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.